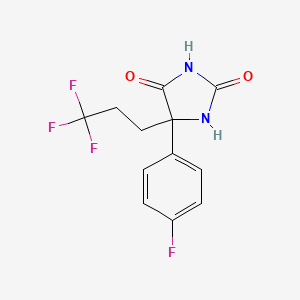

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F4N2O2/c13-8-3-1-7(2-4-8)11(5-6-12(14,15)16)9(19)17-10(20)18-11/h1-4H,5-6H2,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUDJEPRMMVEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C(=O)NC(=O)N2)CCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 3,3,3-trifluoropropylamine.

Formation of Imidazolidine Ring: The starting materials undergo a cyclization reaction to form the imidazolidine ring. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.

Introduction of Fluorine Atoms: The fluorine atoms are introduced through fluorination reactions, which may involve reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with potential changes in activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:

Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

Pathways: The compound can influence signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

5-Phenylimidazolidine-2,4-dione: Lacks the fluorine atoms, resulting in different chemical and biological properties.

5-(4-Chlorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione: Similar structure but with chlorine instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione is unique due to the presence of both fluorine atoms and the imidazolidine ring, which confer distinct chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it valuable for various research and industrial purposes.

Biological Activity

5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This section will explore its synthesis, biological effects, and pharmacological evaluations based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound involves multi-step organic reactions that incorporate fluorinated phenyl and trifluoropropyl moieties. The compound is part of a broader class of imidazolidine derivatives that have shown promising biological activities.

Synthetic Pathway

- Starting Materials : The synthesis typically begins with commercially available fluorinated aromatic compounds and trifluoropropanol.

- Reagents : Common reagents include bases such as sodium hydride and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Reaction Conditions : Reactions are generally conducted under inert atmospheres and controlled temperatures to ensure purity and yield.

Pharmacological Evaluation

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antidepressant Activity : Studies have evaluated the compound's potential as an antidepressant by assessing its affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical targets in depression therapy .

- Inhibition of Phosphodiesterases : The compound has shown weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play roles in various signaling pathways related to mood regulation .

Case Studies

-

Study on Serotonin Receptor Affinity :

- A series of derivatives were tested for their binding affinity to serotonin receptors.

- Results indicated that certain modifications enhance receptor binding and may lead to improved antidepressant effects.

-

In Vivo Pharmacology :

- Preliminary studies using animal models demonstrated the potential efficacy of the compound in reducing depressive-like behaviors.

- Behavioral assays showed significant improvements in treated groups compared to controls.

Comparative Biological Activity Table

| Compound Name | 5-HT1A Affinity | PDE Inhibition | Antidepressant Effect |

|---|---|---|---|

| This compound | Moderate | Weak | Positive |

| Related Derivative A | High | Moderate | Significant |

| Related Derivative B | Low | Strong | None |

Q & A

Q. What are the standard synthetic routes for 5-(4-Fluorophenyl)-5-(3,3,3-trifluoropropyl)imidazolidine-2,4-dione, and what yields are typically achieved?

The compound is synthesized via nucleophilic substitution reactions, often involving hydantoin precursors and fluorinated alkyl/aryl halides. For example, a general method involves reacting 5-substituted imidazolidine-2,4-dione derivatives with halogenated fluorophenyl ketones in the presence of a base (e.g., sodium acetate) and polar aprotic solvents like DMF or acetic acid under reflux. Yields typically range from 45–60%, as observed in analogous syntheses of fluorinated hydantoins . Optimization of molar ratios (e.g., 1:1.1 substrate-to-reagent) and purification via recrystallization (DMF/ethanol mixtures) are critical for improving efficiency .

Q. How is the structural confirmation of this compound performed using spectroscopic methods?

Q. What strategies are employed to resolve conflicting NMR data due to signal overlap in fluorinated imidazolidine-diones?

Signal overlap in fluorinated derivatives arises from complex splitting patterns (e.g., coupling) and proximity to solvent peaks. Methodological approaches include:

- Deuterated solvent selection : Use of DMSO-d6 instead of CDCl3 to shift residual water peaks away from critical signals .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering).

- 2D NMR techniques : HSQC and HMBC correlate overlapping protons with distinct carbon signals .

Q. In mechanistic studies, what are the key intermediates identified during the synthesis of similar imidazolidine-2,4-dione derivatives?

Key intermediates include:

- Enolate species : Formed via deprotonation of the hydantoin NH by bases (e.g., NaOAc), enabling nucleophilic attack on halogenated reagents .

- Knoevenagel adducts : Observed in thiazolidinone syntheses, suggesting analogous pathways for fluorinated derivatives .

- Byproducts : Over-alkylation products (e.g., disubstituted hydantoins) arise from excess reagent, identified via LC-MS and column chromatography .

Q. How can computational chemistry predict the reactivity and stability of fluorinated groups in this compound?

- DFT calculations : Optimize geometries to assess steric/electronic effects of CF3 groups on ring planarity .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) by modeling fluorophenyl hydrophobic pockets .

- MD simulations : Simulate solvation effects (e.g., DMSO vs. water) to predict solubility and aggregation behavior .

Data Contradiction Analysis

While direct contradictions are not evident in the provided evidence, variability in reaction yields (e.g., 45–60%) may stem from:

- Purification methods : Recrystallization vs. column chromatography .

- Solvent polarity : DMF (high polarity) vs. acetic acid (moderate polarity) affecting reaction rates .

- Fluorine electronic effects : Electron-withdrawing CF3 groups may slow nucleophilic substitution, requiring extended reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.